4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one
Overview
Description
4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one: is a heterocyclic compound that belongs to the triazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method is the cyclization of hydrazides with formic acid or other formylating agents. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine: In medicine, the compound is explored for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and pathways is of particular interest in the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO): Known for its use in explosives due to its stability and insensitivity.
3-Nitro-1,2,4-Triazol-5-One: Another nitro derivative with similar properties and applications.
Uniqueness: 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBUBABVOMZUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151733 | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117258-15-8 | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117258158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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